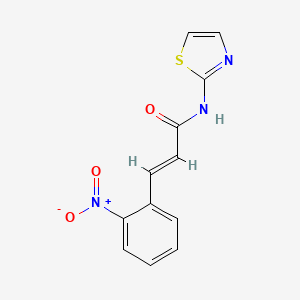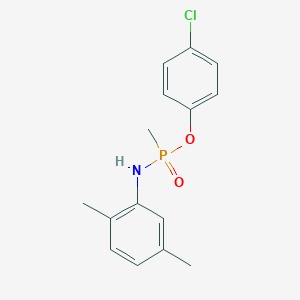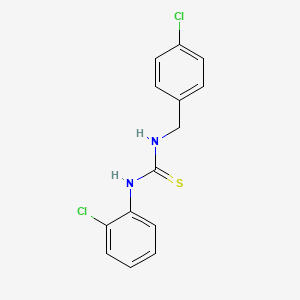
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is a synthetic compound that has attracted significant attention in the scientific research community. It is commonly used as a tool compound in the development of new drugs and therapies due to its unique properties and molecular structure.
Applications De Recherche Scientifique
3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide has been extensively used in scientific research due to its ability to act as a fluorescent probe for the detection of protein-protein interactions. It has been shown to selectively bind to cysteine residues in proteins and has been used to study the activity of enzymes such as caspases and proteases. Additionally, it has been used in the development of new drugs and therapies for various diseases such as cancer and Alzheimer's disease.
Mécanisme D'action
The mechanism of action of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the covalent modification of cysteine residues in proteins. The compound contains a Michael acceptor group that reacts with the thiol group of cysteine residues to form a covalent bond. This modification can lead to changes in protein structure and function, which can be studied using various biochemical and biophysical techniques.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide are dependent on the specific protein or enzyme that it binds to. In general, the covalent modification of cysteine residues can lead to changes in protein conformation, activity, and stability. This can have downstream effects on various cellular processes such as apoptosis, cell signaling, and metabolism. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the development of new therapies for various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide is its ability to selectively bind to cysteine residues in proteins. This allows for the specific labeling and detection of proteins involved in various cellular processes. Additionally, the compound is highly fluorescent, which makes it useful in various imaging techniques. However, one limitation of the compound is its potential toxicity, which may limit its use in certain experiments. Additionally, the covalent modification of cysteine residues can lead to changes in protein structure and function, which may affect the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide in scientific research. One potential application is in the development of new therapies for cancer and other diseases. The compound has been shown to have anti-inflammatory and antioxidant properties, which may be useful in the treatment of various diseases. Additionally, the compound can be used to study the activity of enzymes involved in disease pathways, which may lead to the development of new drugs and therapies. Another future direction is in the development of new imaging techniques using the compound. The highly fluorescent nature of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide makes it useful in various imaging techniques, and further optimization of these techniques may lead to new insights into cellular processes. Finally, the compound may be useful in the development of new tools for chemical biology research, such as the selective labeling of proteins and the study of protein-protein interactions.
Méthodes De Synthèse
The synthesis of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide involves the condensation of 2-nitrobenzaldehyde with thiosemicarbazide in the presence of acetic acid. The resulting product is then reacted with acryloyl chloride to yield the final compound. This method has been optimized for high yield and purity and has been widely used in the production of 3-(2-nitrophenyl)-N-1,3-thiazol-2-ylacrylamide.
Propriétés
IUPAC Name |
(E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3S/c16-11(14-12-13-7-8-19-12)6-5-9-3-1-2-4-10(9)15(17)18/h1-8H,(H,13,14,16)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFNWAAQOAILHDS-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=CC(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C=C/C(=O)NC2=NC=CS2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(2-nitrophenyl)-N-(1,3-thiazol-2-yl)prop-2-enamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)
![2-[4-(isopropylamino)-2-quinazolinyl]phenol](/img/structure/B5723563.png)
![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)
![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)
![N-[3-chloro-4-(1-pyrrolidinyl)phenyl]-3,5-dimethylbenzamide](/img/structure/B5723582.png)

![N-allyl-3-cyclopentyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5723586.png)
![N-(4-{[2-(3-chlorobenzoyl)hydrazino]carbonyl}phenyl)acetamide](/img/structure/B5723588.png)

![N'-{4-[(4-bromobenzyl)oxy]-3-methoxybenzylidene}-4-methylbenzenesulfonohydrazide](/img/structure/B5723598.png)
![N-(3,4-dichlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]urea](/img/structure/B5723603.png)
![N-{4-[acetyl(methyl)amino]phenyl}-3,5-dimethoxybenzamide](/img/structure/B5723614.png)
![3-ethoxy-N-[5-(2-thienyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5723617.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-pyrrolidinecarbothioamide](/img/structure/B5723632.png)